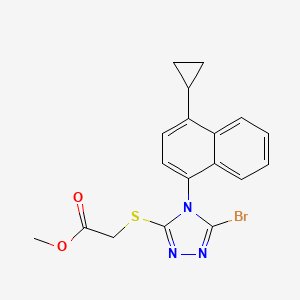
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
Übersicht
Beschreibung
an intermediate of Lesinurad
Biologische Aktivität
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CAS: 878671-99-9) is a novel compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.
- Molecular Formula : C₁₈H₁₆BrN₃O₂S
- Molecular Weight : 418.32 g/mol
- IUPAC Name : Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis or interference with nucleic acid synthesis.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 18 mm |
| C. albicans | 14 mm |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
| SW480 | 15.0 | Inhibition of DNA synthesis |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Abdel-Rahman et al. evaluated the antimicrobial properties of various triazole derivatives, including Methyl 2-(5-bromo...acetate). The compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid . -
Anticancer Research :
Another research effort focused on the synthesis and biological evaluation of triazole derivatives showed that compounds similar to Methyl 2-(5-bromo...acetate significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of Methyl 2-(5-bromo...acetate with various biological targets. The results indicated strong interactions with protein targets involved in cancer progression and microbial resistance pathways.
Eigenschaften
IUPAC Name |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPPWNJXUSRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














